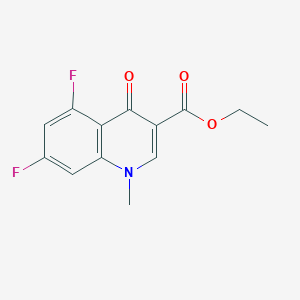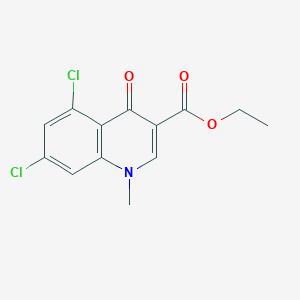
ethyl 5,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoroquinolones are a family of synthetic broad-spectrum antibiotics, which are very effective in treating bacterial infections . They are often used when other antibiotics are not effective. The core structure of these compounds is based on the quinoline ring system .
Synthesis Analysis
The synthesis of fluoroquinolones involves several steps, including the creation of the quinoline ring system and the addition of various functional groups . The specific methods and reagents used can vary depending on the desired properties of the final product .Molecular Structure Analysis
The molecular structure of fluoroquinolones consists of a quinoline ring system, which is a bicyclic compound containing two nitrogen atoms . Various functional groups can be attached to this core structure to create different fluoroquinolones .Chemical Reactions Analysis
Fluoroquinolones can undergo a variety of chemical reactions, depending on the functional groups present in the molecule . These reactions can be used to modify the properties of the compound or to create new compounds .Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
This compound can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body has attracted increasing attention in recent years .
Treatment of Cancer Cells
Indole derivatives, which can be synthesized using this compound, have shown potential in the treatment of cancer cells . They exhibit various biologically vital properties, making them a promising area of research in cancer treatment .
Antimicrobial Applications
The compound can be used to inhibit the growth of a range of bacterial species, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This makes it a valuable tool for investigating the mechanisms of action of these enzymes.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
It is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, making this compound a potential candidate for the development of new antibiotics.
Treatment of Various Disorders
Indole derivatives, synthesized using this compound, have been used for the treatment of various disorders in the human body . This broad spectrum of applications makes it a versatile compound in medical research .
Antiviral Applications
Indole derivatives, which can be synthesized using this compound, have shown antiviral activity . They have been reported as antiviral agents, showing inhibitory activity against influenza A and Coxsackie B4 virus .
Wirkmechanismus
Target of Action
The primary target of this compound is bacterial DNA-gyrase . This enzyme is crucial for bacterial DNA replication, and its inhibition can lead to the cessation of bacterial growth .
Mode of Action
The compound interacts with its target by inhibiting the phosphorylation process of the transcription STAT3 activator . This interaction disrupts the normal function of the enzyme, leading to changes in bacterial DNA replication .
Biochemical Pathways
It is known that the inhibition of bacterial dna-gyrase disrupts dna replication, which is a critical process in bacterial cell division . This disruption can lead to the death of the bacteria, effectively stopping the infection.
Pharmacokinetics
Like other fluoroquinolones, it is expected to have good oral bioavailability and tissue penetration . These properties contribute to its effectiveness as an antibacterial agent.
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth. By disrupting DNA replication, the compound prevents the bacteria from dividing and proliferating . This can lead to the death of the bacteria, effectively treating the infection.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of metal ions can form complexes with fluoroquinolones, potentially affecting their activity . Additionally, the pH of the environment can influence the compound’s solubility and absorption .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5,7-difluoro-1-methyl-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3/c1-3-19-13(18)8-6-16(2)10-5-7(14)4-9(15)11(10)12(8)17/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZCIGASIGYJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C(=CC(=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-phenylethyl)piperazine](/img/structure/B6450369.png)
![3-(4-fluoro-3-methylphenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one](/img/structure/B6450372.png)
![9-methyl-6-(5-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine](/img/structure/B6450379.png)
![2-(3-fluoro-4-methoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450387.png)
![2-phenoxy-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6450388.png)
![3-(4-fluoro-3-methylphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one](/img/structure/B6450395.png)
![4-phenyl-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)butan-1-one](/img/structure/B6450399.png)
![6-cyclopropyl-5-fluoro-2-[4-(quinoxaline-6-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450417.png)
![2-(3,4-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450429.png)
![6-cyclopropyl-5-fluoro-2-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6450443.png)

![2-(2-methoxyphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6450458.png)
![3-{2-[4-(4-cyclopropyl-5-fluoro-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6450463.png)
![6-cyclopropyl-5-fluoro-2-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450469.png)